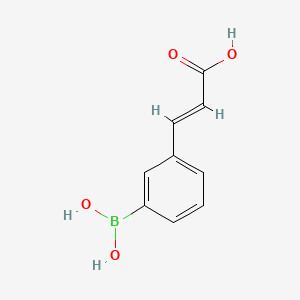
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid
Übersicht
Beschreibung
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, commonly referred to as (S)-BOC-PPA, is an organic compound with a variety of potential applications in the medical and scientific fields. It is a chiral molecule, meaning it has two non-superimposable mirror images, or enantiomers, that are not identical. (S)-BOC-PPA is a derivative of propionic acid, an organic compound that is found naturally in many foods. It is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals, and can also be used as a catalyst for chemical reactions.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid: is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function during the peptide assembly process. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be used to introduce benzyl-protected amino acid residues into the growing peptide chain .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the creation of drug candidates. Its structure allows for the introduction of a benzyl side chain into potential pharmaceuticals, which can influence the lipophilicity and metabolic stability of the molecules. It’s also used in the synthesis of protease inhibitors, which are key in treating diseases like HIV and hepatitis C .
Organic Synthesis
As an organic building block, (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is used to construct more complex molecules. Its benzyl group can be deprotected under mild conditions, allowing for further functionalization. The Boc group also offers a straightforward route to amides and carboxylic acids, which are prevalent in many organic compounds .
Material Science
This compound’s ability to form stable ionic liquids when combined with other substances makes it a candidate for creating novel materials. These ionic liquids have potential applications in electrochemistry and as solvents for chemical reactions .
Bioconjugation
Bioconjugation techniques often utilize (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid for attaching small molecules to proteins or peptides. The Boc-protected amino group allows for selective conjugation, which is crucial for developing targeted therapies and diagnostic tools .
Enzyme Inhibition Studies
Researchers use this compound to study enzyme-substrate interactions and to develop enzyme inhibitors. The benzyl group can mimic natural substrates or act as a steric hindrance, making it a versatile tool for probing enzymatic mechanisms .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid can be synthesized to create new pesticides or herbicides. The structural flexibility allows for the optimization of biological activity against specific pests or weeds .
Nanotechnology
The compound is also explored in nanotechnology for the functionalization of nanoparticles. The Boc-protected amino group can react with the surface groups of nanoparticles, allowing for the creation of targeted delivery systems for drugs or imaging agents .
Eigenschaften
IUPAC Name |
(2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCITKXROAFBAR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426703 | |
| Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid | |
CAS RN |
189619-55-4 | |
| Record name | (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 189619-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)


![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)


![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)
![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)


![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)